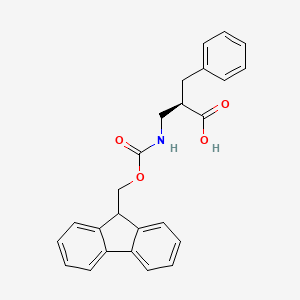![molecular formula C12H15NO B1601837 2H-Spiro[benzofuran-3,4'-pipéridine] CAS No. 171-77-7](/img/structure/B1601837.png)
2H-Spiro[benzofuran-3,4'-pipéridine]
Vue d'ensemble
Description
2H-Spiro[benzofuran-3,4'-piperidine] is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-Spiro[benzofuran-3,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Spiro[benzofuran-3,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de dérivés de pipéridine pharmacologiquement actifs
Les dérivés de pipéridine sont essentiels dans l'industrie pharmaceutique, avec des applications couvrant plus de vingt classes de médicaments. Le composé 2H-Spiro[benzofuran-3,4'-pipéridine] sert d'intermédiaire clé dans la synthèse de divers dérivés de pipéridine, notamment les pipéridines substituées, les spiropipéridines, les pipéridines condensées et les pipéridinones. Ces dérivés sont explorés pour leur potentiel en tant qu'agents pharmacologiquement actifs .
Modélisation et simulation moléculaires
Les études in silico utilisent le 2H-Spiro[benzofuran-3,4'-pipéridine] pour la modélisation et la simulation moléculaires. Des programmes tels qu'Amber et GROMACS utilisent ce composé pour produire des simulations qui aident à comprendre les interactions médicament-récepteur .
Analyse Biochimique
Biochemical Properties
2H-Spiro[benzofuran-3,4’-piperidine] plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with human mast cell tryptase, a serine protease involved in allergic and inflammatory responses . The interaction between 2H-Spiro[benzofuran-3,4’-piperidine] and tryptase is characterized by its potent inhibitory effect, which can modulate the enzyme’s activity and influence related biochemical pathways .
Cellular Effects
The effects of 2H-Spiro[benzofuran-3,4’-piperidine] on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with tryptase can lead to the modulation of inflammatory responses in various cell types, including mast cells and immune cells . Additionally, 2H-Spiro[benzofuran-3,4’-piperidine] can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 2H-Spiro[benzofuran-3,4’-piperidine] exerts its effects through specific binding interactions with biomolecules. Its inhibition of tryptase involves binding to the enzyme’s active site, thereby preventing substrate access and subsequent enzymatic activity . This inhibition can lead to changes in gene expression and downstream signaling pathways, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2H-Spiro[benzofuran-3,4’-piperidine] have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2H-Spiro[benzofuran-3,4’-piperidine] remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained inhibition of tryptase and prolonged modulation of inflammatory responses .
Dosage Effects in Animal Models
The effects of 2H-Spiro[benzofuran-3,4’-piperidine] vary with different dosages in animal models. At lower doses, the compound effectively inhibits tryptase activity without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to tissues and organs . It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
2H-Spiro[benzofuran-3,4’-piperidine] is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its inhibition of tryptase can influence the metabolism of substrates involved in inflammatory responses . Additionally, the compound may interact with other enzymes, affecting broader metabolic networks within cells .
Transport and Distribution
The transport and distribution of 2H-Spiro[benzofuran-3,4’-piperidine] within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
2H-Spiro[benzofuran-3,4’-piperidine] exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the modulation of cellular processes.
Propriétés
IUPAC Name |
spiro[2H-1-benzofuran-3,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-4-11-10(3-1)12(9-14-11)5-7-13-8-6-12/h1-4,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOQEWRIMCDLFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569829 | |
| Record name | 2H-Spiro[1-benzofuran-3,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171-77-7 | |
| Record name | 2H-Spiro[1-benzofuran-3,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















